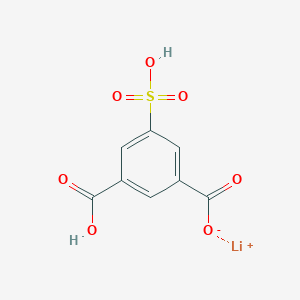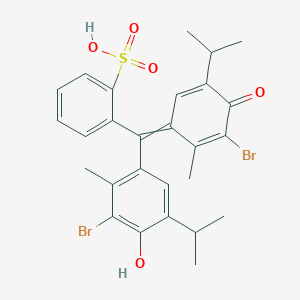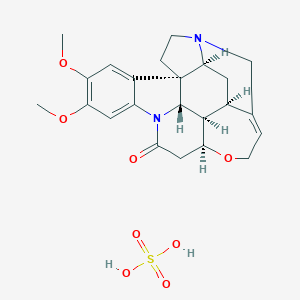
5-sulfoisoftalato de monolitio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Sulfoisophthalic acid monolithium salt is a sulfonated aromatic compound with the molecular formula C8H6O7S.Li and a molecular weight of 252.2 g/mol. It is a water-soluble compound that can be synthesized or extracted using different methods.
Aplicaciones Científicas De Investigación
5-Sulfoisophthalic acid monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a monomer for water-dispersible polyesters, which are essential in coatings and adhesives.
Biology: Incorporated into antimicrobial polymer blends and finishes, where the sulfonate group disrupts bacterial cell membranes.
Industry: Utilized in the production of lithium-ion batteries, where it is incorporated into polymer matrices to form solid polymer electrolytes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Monolithium 5-sulfoisophthalate is a lithium salt of sulfoisophthalic acid . It is a white, crystalline solid that is soluble in water . This compound has been shown to have oxidant properties . .
Mode of Action
It has been suggested that the properties of metal-organic frameworks (mofs) can be adjusted through the incorporation of mono-substituents like monolithium 5-sulfoisophthalate to obtain pharmaceutical carriers with excellent properties . The introduction of functional groups appears to have a significant effect on the drug delivery performance of the MOFs .
Biochemical Pathways
It is known that phthalates, a group of chemicals to which monolithium 5-sulfoisophthalate belongs, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
It has been suggested that the compound has oxidant properties , which could potentially lead to oxidative stress in cells
Action Environment
The action environment of Monolithium 5-sulfoisophthalate is likely to be influenced by various factors. For instance, the coordination of the lithium cation with sulfite anions results in three different polymorphs: monolithium, dihydrate, and hexahydrate . The monolithium form crystallizes from solutions containing less than 2% sulfur dioxide, while the dihydrate form crystallizes from solutions containing 2-4% sulfur dioxide . This suggests that the compound’s action, efficacy, and stability could be influenced by the concentration of sulfur dioxide in the environment.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is soluble in water, which suggests that it could potentially interact with various biomolecules in aqueous environments
Cellular Effects
Given its solubility in water, it is possible that it could influence cell function by interacting with cellular components in the cytoplasm or other aqueous environments within the cell
Molecular Mechanism
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of monolithium 5-sulfoisophthalate typically involves the sulfonation of isophthalic acid followed by neutralization with lithium hydroxide . One method involves the use of acetic acid washing to achieve a low sulfuric acid ester concentration . The process may begin with the formation of a sulfonic acid derivative, which is then neutralized to form the lithium salt .
Industrial Production Methods: In industrial settings, the production of monolithium 5-sulfoisophthalate involves large-scale sulfonation and neutralization processes. The use of continuous reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Sulfoisophthalic acid monolithium salt undergoes various chemical reactions, including esterification, transesterification, and polymerization. These reactions are essential for its incorporation into polymer blends or finishes.
Common Reagents and Conditions:
Esterification: Typically involves the reaction of monolithium 5-sulfoisophthalate with alcohols in the presence of acid catalysts.
Transesterification: Involves the exchange of ester groups between monolithium 5-sulfoisophthalate and other esters, often catalyzed by bases.
Polymerization: Can be achieved through the reaction of monolithium 5-sulfoisophthalate with monomers like ethylene glycol under heat and pressure.
Major Products: The major products formed from these reactions include sulfonated polyesters and other polymeric materials with enhanced properties such as increased hydrophilicity and thermal stability.
Comparación Con Compuestos Similares
Dimethyl 5-sulfoisophthalate sodium salt (SIPM): Used in the synthesis of cationic dyeable poly(ethylene terephthalate) (CDPET) and water-dispersible sulfo-polyester resins.
5-Sulfoisophthalic acid sodium salt: Another sulfonated aromatic compound with similar applications in polymer synthesis.
Uniqueness: 5-Sulfoisophthalic acid monolithium salt is unique due to its lithium ion, which imparts specific properties such as enhanced thermal stability and compatibility with lithium-ion battery applications. Its ability to form stable complexes with various drugs also makes it a valuable compound in medical research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Monolithium 5-sulfoisophthalate can be achieved by sulfonation of 5-isophthalic acid followed by lithium salt formation.", "Starting Materials": [ "5-isophthalic acid", "sulfuric acid", "lithium hydroxide" ], "Reaction": [ "5-isophthalic acid is reacted with sulfuric acid to form the sulfonic acid derivative", "The sulfonic acid derivative is then neutralized with lithium hydroxide to form the monolithium salt of 5-sulfoisophthalate" ] } | |
Número CAS |
46728-75-0 |
Fórmula molecular |
C8H5LiO7S |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
lithium;3,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Clave InChI |
GGKPBCOOXDBLLG-UHFFFAOYSA-M |
SMILES |
[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O |
SMILES canónico |
[Li+].C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
| 46728-75-0 | |
Descripción física |
DryPowde |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















